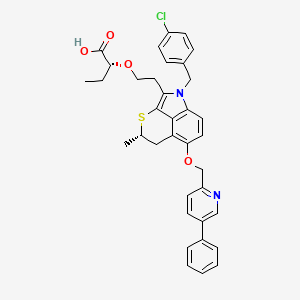![molecular formula C23H26ClN3O3S B1674004 [4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride CAS No. 130717-51-0](/img/structure/B1674004.png)
[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride
Overview
Description
FR122047 is a selective and orally active inhibitor of cyclooxygenase-1 (COX-1). It has been studied for its potential therapeutic effects, including antiplatelet, analgesic, and anti-inflammatory properties. The compound is known for its high selectivity towards COX-1, with an inhibitory concentration (IC50) of 28 nM .
Mechanism of Action
Target of Action
FR 122047 hydrochloride is a selective inhibitor of Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions including roles in inflammation, pain, and fever.
Mode of Action
FR 122047 hydrochloride interacts with COX-1 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these compounds.
Biochemical Pathways
The primary biochemical pathway affected by FR 122047 hydrochloride is the arachidonic acid pathway . By inhibiting COX-1, FR 122047 hydrochloride reduces the production of prostaglandins from arachidonic acid . This can lead to downstream effects such as a reduction in inflammation, pain, and fever, which are often associated with high levels of prostaglandins.
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of COX-1 by FR 122047 hydrochloride leads to a decrease in the production of prostaglandins . This results in antiplatelet, analgesic, and anti-inflammatory effects . These effects can be beneficial in conditions where there is an overproduction of prostaglandins, such as in inflammation and pain.
Biochemical Analysis
Biochemical Properties
FR 122047 hydrochloride interacts with the enzyme COX-1, inhibiting its activity . This interaction is crucial in its role as an antiplatelet, analgesic, and anti-inflammatory agent .
Cellular Effects
FR 122047 hydrochloride influences cell function by inhibiting COX-1, an enzyme involved in the synthesis of prostaglandins . Prostaglandins play a key role in inflammation, pain, and platelet aggregation .
Molecular Mechanism
The molecular mechanism of action of FR 122047 hydrochloride involves the selective inhibition of COX-1 . By binding to COX-1, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antiplatelet effects .
Metabolic Pathways
FR 122047 hydrochloride is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme COX-1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR122047 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Thiazole Ring: This involves the reaction of 4,5-bis(4-methoxyphenyl)-2-thiazolyl chloride with appropriate nucleophiles to form the thiazole ring.
Piperazine Derivatization: The thiazole intermediate is then reacted with 4-methylpiperazine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of FR122047 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
FR122047 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the thiazole and piperazine rings.
Scientific Research Applications
FR122047 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of COX-1 and its effects on various biochemical pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: FR122047 is studied for its potential therapeutic effects in conditions such as arthritis, pain management, and cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Aspirin: A non-selective COX inhibitor that affects both COX-1 and COX-2.
Ibuprofen: Another non-selective COX inhibitor with anti-inflammatory and analgesic properties.
Celecoxib: A selective COX-2 inhibitor used primarily for its anti-inflammatory effects.
Uniqueness of FR122047
FR122047 is unique due to its high selectivity for COX-1, which minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors like aspirin and ibuprofen. This selectivity makes it a valuable tool for studying COX-1 specific pathways and for developing targeted therapies with fewer side effects .
Properties
IUPAC Name |
[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S.ClH/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17;/h4-11H,12-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMAVHIKOAOSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926866 | |
| Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130717-51-0 | |
| Record name | 1-((4,5-Bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130717510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl](4-methylpiperazin-1-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)

![3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673925.png)
![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)


![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)
![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)


![4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)
